H-Leu-gly-oh hydrate
Description
Historical Context and Significance of Dipeptide Research
The study of peptides traces back to the early 20th century, a period marked by scientists' initial efforts to decipher the intricate structure of proteins. numberanalytics.com The discovery and synthesis of dipeptides were pivotal in these early investigations, significantly contributing to the elucidation of protein structure. numberanalytics.com Renowned chemist Emil Fischer made substantial contributions to peptide chemistry, including the synthesis of dipeptides. numberanalytics.com This historical foundation laid the groundwork for the extensive research conducted on dipeptides today, recognizing their importance not only as protein constituents but also for their inherent biological activities and roles in physiological processes. numberanalytics.com Dipeptides are considered the first step in the increasing complexity of biomolecules leading to proteins. cnr.it Their potential role in the evolution of life, possibly acting as intermediates for amino acid survival and oligopeptide formation, is also a subject of ongoing discussion. cnr.itpreprints.orgresearchgate.net
Leucylglycine Hydrate (B1144303) as a Model System in Biochemical Investigations
Leucylglycine hydrate is frequently employed as a model system in biochemical investigations. Its relatively simple structure, compared to larger peptides and proteins, allows researchers to study fundamental aspects of peptide chemistry and interactions in a controlled environment. The compound has been utilized as a molecular tool in various biochemical and chemical applications. moleculardepot.com
Specific hydrate forms, such as L-leucylglycine 0.67-hydrate (C8H16N2O3·0.67H2O), have been characterized using techniques like X-ray crystallography, providing detailed insights into their solid-state structure, hydrogen bonding networks, and molecular packing. nih.gov These structural studies are crucial for understanding the physical properties and behavior of leucylglycine in different environments.
Furthermore, leucylglycine and related dipeptides are used as model compounds to investigate complex biochemical processes. For instance, studies on the hydrolysis and cyclodehydration of leucylglycine under hydrothermal conditions provide insights into the stability and reaction pathways of peptide bonds under varying temperature and pressure conditions. researchgate.netjst.go.jp Such research is relevant to understanding protein degradation and the behavior of organic molecules in extreme environments. The use of simple peptides like glycylglycine (B550881) and leucylglycine as models for studying drug-amino acid/peptide interactions in aqueous solutions highlights their utility in pharmaceutical and biophysical research. taylorandfrancis.com
Overview of Key Research Domains for Leucylglycine Hydrate
Research involving leucylglycine hydrate spans several key domains:
Peptide Synthesis: Leucylglycine serves as a fundamental building block in the synthesis of larger peptides, which are of interest for developing new therapeutics and biomaterials. chemimpex.comchemimpex.comchemimpex.com
Biochemical Studies: It is used to investigate protein interactions, enzyme functions, and metabolic pathways, providing insights into cellular processes at a molecular level. chemimpex.comchemimpex.com
Physical and Structural Chemistry: Studies focusing on the hydration properties, crystal structure, and behavior under varying conditions contribute to the understanding of peptide conformation and stability. nih.govtaylorandfrancis.comnih.gov Investigations into hydrolysis and cyclodehydration under high temperature and pressure fall under this domain. researchgate.netjst.go.jp
Potential Biological Activities: Research explores the potential effects of leucylglycine and related dipeptides in areas such as skin hydration and elasticity by examining their influence on processes like hyaluronan synthesis and elastase activity. biomolther.orgnih.gov While these studies may hint at applications, the focus in academic research remains on elucidating the underlying biochemical mechanisms.
Origin of Life Research: Simple dipeptides like leucylglycine are relevant in theoretical and experimental studies exploring the chemical evolution of life and the early formation of peptide chains. cnr.itpreprints.orgresearchgate.net
These research areas collectively highlight the diverse utility of leucylglycine hydrate as a subject of academic inquiry, facilitating a deeper understanding of peptide chemistry and its implications in various scientific disciplines.
Data Tables
Here are some key properties and research findings related to Leucylglycine and its hydrate form:
Table 1: Chemical Properties of L-Leucylglycine and its Hydrate
| Property | L-Leucylglycine (Anhydrous) | L-Leucylglycine 0.67-Hydrate |
| Molecular Formula | C8H16N2O3 | C8H16N2O3·0.67H2O |
| Molecular Weight | 188 g/mol moleculardepot.com | ~200.07 g/mol |
| CAS Number | 686-50-0 tcichemicals.com | 118231-05-3 moleculardepot.com |
| PubChem CID | 686-50-0 (for anhydrous) | 118231-05-3 (for hydrate) |
| Appearance | Powder moleculardepot.com | Crystals nih.gov |
Table 2: Summary of Selected Research Findings
| Research Area | Key Findings Related to Leucylglycine/Hydrate | Source |
| Structural Characterization | Crystal structure of L-leucylglycine 0.67-hydrate determined, showing hydrogen bonding networks and molecular arrangement. nih.gov | nih.gov |
| Hydrolysis/Cyclodehydration | Under hydrothermal conditions, leucylglycine undergoes hydrolysis to amino acids and cyclodehydration to form diketopiperazines. researchgate.netjst.go.jp | researchgate.netjst.go.jp |
| Skin Hydration/Elasticity | Oral administration of Leu-Gly increased skin hydration and elasticity, potentially by increasing HA synthesis and HAS2 mRNA expression. biomolther.orgnih.gov | biomolther.orgnih.gov |
| Model for Interactions | Used as a model to study interactions with other molecules, relevant to drug-peptide interactions. taylorandfrancis.com | taylorandfrancis.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.H2O/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H2/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVYNZNBSZZTP-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Leucylglycine Hydrate
Established Peptide Synthesis Techniques
Peptide synthesis requires the selective coupling of amino acids in a specific sequence. This is achieved by protecting reactive functional groups to prevent unwanted side reactions and utilizing coupling reagents to facilitate amide bond formation.
Solution-Phase Synthetic Approaches
Solution-phase peptide synthesis was historically the first method developed for synthesizing peptides. core.ac.uklibretexts.org In this approach, the reactions are carried out in a homogeneous solution. After each coupling step, the intermediate peptide must be isolated and purified before the next amino acid can be added. core.ac.uk While more time-consuming and labor-intensive than solid-phase synthesis, solution-phase synthesis remains valuable for certain peptides, particularly those whose chemical structures are not amenable to solid-phase techniques. libretexts.org Some research has explored improved tag-assisted liquid-phase peptide synthesis methods to enhance efficiency and enable larger-scale production. sci-hub.se
Application of Protecting and Deprotecting Group Chemistry
The use of protecting groups is crucial in peptide synthesis to ensure that amide bonds form only between the desired amino and carboxyl groups. libretexts.orgthermofisher.com Temporary protecting groups are used for the N-terminus of the amino acid being added, allowing for their removal to enable peptide bond formation. thermofisher.com Common N-terminal protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). libretexts.orgthermofisher.com Boc groups are typically removed using moderately strong acids like trifluoroacetic acid (TFA), while Fmoc groups are base-labile and removed with mild bases such as piperidine. libretexts.orgthermofisher.com Side-chain functional groups on amino acids also require protection with "permanent" protecting groups that are stable during the synthesis cycles and are only removed by strong acids after the peptide chain is complete. thermofisher.com The choice of protecting group strategy (e.g., Boc or Fmoc chemistry) dictates the reagents and conditions used for deprotection and cleavage from the solid support in solid-phase synthesis. thermofisher.com
Carboxyl Group Activation and Coupling Reagent Utilization
The formation of a peptide bond involves the condensation of a carboxylic acid group of one amino acid with the amino group of another. bachem.com To facilitate this reaction, the carboxyl group is typically activated using coupling reagents. bachem.comhepatochem.com This activation results in the formation of a reactive intermediate that can then react with the amino group to form the amide bond. bachem.comhepatochem.com A wide variety of coupling reagents have been developed, including carbodiimides (such as DCC and DIC), phosphonium (B103445) salts, and aminium salts. bachem.comhepatochem.comsigmaaldrich.com Carbodiimides like DCC are useful in solution-phase reactions, while DIC is often preferred in solid-phase synthesis due to the solubility of its byproduct. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides can help minimize racemization of amino acids during coupling. peptide.com Phosphonium and aminium reagents are also widely used and offer advantages such as fast reaction times and fewer side reactions. bachem.comhepatochem.comsigmaaldrich.com Examples include BOP, PyBOP, HBTU, and HATU. bachem.comsigmaaldrich.com The selection of the appropriate coupling reagent depends on factors such as coupling efficiency, solubility, and the risk of side reactions. sigmaaldrich.com
Purification and Purity Assessment Methodologies in Leucylglycine Hydrate (B1144303) Synthesis
Obtaining high-purity leucylglycine hydrate after synthesis is essential. Various techniques are employed for purification and assessing the purity of the final product.
Chromatographic Separation Techniques (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the purification and analysis of peptides, including leucylglycine. tandfonline.comresearchgate.net HPLC allows for the separation of the desired peptide from impurities, unreacted starting materials, and side products based on differences in their chemical properties and interaction with the stationary phase. researchgate.net Reverse-phase HPLC is a common technique used to ensure high purity of leucylglycine. Analytical HPLC can also be used to assess the purity of the synthesized product and monitor the progress of reactions. sci-hub.senih.gov
Recrystallization Protocols
Recrystallization is a common purification technique used to obtain crystalline solid products with high purity. ambeed.com This method involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then slowly cooling the solution to allow the pure compound to crystallize out, leaving impurities in the solution. ambeed.comnih.gov Recrystallization in aqueous ethanol (B145695) (60-80% v/v) has been reported as a method to ensure high purity (>98%) of DL-leucylglycine. Recrystallization from solvent mixtures like ethyl acetate-n-hexane has also been used for purifying protected leucylglycine derivatives. ambeed.com
Synthesis of Leucylglycine Hydrate Analogs and Related Peptide Derivatives for Research Applications
The synthesis of leucylglycine hydrate analogs and related peptide derivatives is a significant area of research, driven by the need for compounds with modified properties or novel biological activities. These synthetic efforts often involve incorporating the leucylglycine moiety into larger peptides or modifying the dipeptide structure itself.
General peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis, are fundamental to creating leucylglycine-containing peptides and derivatives sdsc.edu. SPPS, introduced by Merrifield, is widely used for its efficiency in assembling peptide chains on a solid support sdsc.edu. In these methods, amino acids, including protected leucine (B10760876) and glycine (B1666218), are coupled sequentially to form the peptide bond. Protecting groups, such as the phenylmethoxycarbonyl (Cbz) group, are often used to block reactive functional groups during synthesis, ensuring that peptide bond formation occurs specifically between the desired amino and carboxyl groups. N-[(Phenylmethoxy)carbonyl]-L-leucylglycine (PubChem CID 6992483) is an example of a protected leucylglycine derivative used as a building block in peptide synthesis.
Analogs and derivatives of leucylglycine are synthesized for various research applications:
Building Blocks for Larger Peptides: Leucylglycine and its protected forms serve as key intermediates in the synthesis of longer peptides and proteins. Incorporating the Leu-Gly sequence into larger peptide structures can influence their conformation, stability, and interaction with biological targets.
Structure-Activity Relationship (SAR) Studies: Modified leucylglycine derivatives are synthesized to explore how changes in the dipeptide structure affect its biological activity. This can involve altering the amino acid side chains, modifying the peptide backbone, or creating cyclic analogs. For instance, cyclic dipeptides like cyclo(leucylglycine) (PubChem Substance ID 329783414) have been studied for their biological effects, such as blocking the development of physical dependence on morphine.
Development of Biologically Active Compounds: Synthesis efforts are directed towards creating leucylglycine derivatives with potential therapeutic or research applications. This includes the synthesis of modified dipeptides or peptides containing the Leu-Gly sequence that mimic or antagonize the action of natural peptides. Research has explored the synthesis of dipeptide-based analogs with potential antimicrobial or other biological activities.
Probing Enzyme Activity and Biological Processes: Leucylglycine derivatives can be used as substrates or inhibitors to study the activity of peptidases and other enzymes involved in protein metabolism and signaling nih.gov.
The synthesis of these analogs often requires specific coupling reagents, protecting group strategies, and purification techniques to obtain the desired compounds in high purity and yield. Researchers utilize various analytical techniques, including spectroscopy (e.g., NMR, MS) and chromatography (e.g., HPLC), to characterize the synthesized derivatives.
While specific data tables detailing the synthesis of leucylglycine hydrate or its analogs were not extensively found in the search results, the literature indicates that synthetic yields and purities are critical parameters reported in research studies. The success of derivatization strategies is often evaluated by the efficiency of the synthetic route and the biological or chemical properties of the resulting compounds.
Advanced Structural Elucidation and Supramolecular Organization of Leucylglycine Hydrate
Crystallographic Analysis of Leucylglycine Hydrate (B1144303)
Crystallographic analysis, primarily through X-ray diffraction, has been instrumental in revealing the precise atomic arrangement within leucylglycine hydrate crystals. These studies detail the unit cell parameters, molecular conformation, and the network of interactions that govern crystal packing.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction studies of L-leucylglycine 0.67-hydrate, with the chemical formula C8H16N2O3·0.67H2O, have shown that crystals obtained from aqueous solutions contain three symmetrically independent dipeptide zwitterionic molecules. These molecules are arranged parallel to one another within the crystal structure. researchgate.netnih.govsigmaaldrich.com The technique of single-crystal X-ray diffraction is a powerful tool for investigating the crystal structure of organic compounds, providing information on molecular conformation, packing, and hydrogen bonding networks. mdpi.com
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of leucylglycine hydrate is characterized by an extensive hydrogen bonding network. This network is primarily composed of interactions involving the carboxylate and amino groups of the dipeptide molecules, as well as the incorporated water molecules. researchgate.netnih.govsigmaaldrich.comresearchgate.net These hydrogen bonds extend parallel to the ab plane in the case of the 0.67-hydrate. nih.govsigmaaldrich.com In addition to hydrogen bonds, weaker C—H⋯O interactions also contribute to the crystal packing. researchgate.net The N-terminal –NH₃⁺ groups and the C-terminal –COO⁻ groups are involved in forming these hydrogen bond networks. researchgate.net
Polymorphism and Conformational Flexibility in Leucylglycine Hydrate Structures
Polymorphism, the ability of a solid compound to exist in more than one crystal structure, is a relevant consideration for organic crystals, including dipeptide hydrates. uoguelph.ca While specific details on the polymorphism of leucylglycine hydrate are not extensively detailed in the provided snippets, the concept of different hydrate phases existing is mentioned for related compounds like L-lysine. ucl.ac.uk The thermal stability of dipeptides and their hydrates can be influenced by the degree of hydration and the number of hydrogen bonds in the solid state. uoguelph.ca
Conformational flexibility is an inherent property of peptide molecules. In the crystal structure of L-leucylglycine 0.67-hydrate, the main chain is described as being in an extended form. researchgate.net The presence of glycine (B1666218) in a peptide chain can influence local and global conformational flexibility. nih.govplos.org The flexibility of peptide backbones is crucial for their interactions and self-assembly processes.
Structural Comparison with Related Dipeptide Hydrates and Peptide Assemblies
Comparing the structure of leucylglycine hydrate with other dipeptide hydrates and peptide assemblies provides broader context for understanding its structural characteristics. For instance, the crystal structure of glycyl-glycyl-L-valine crystallizes as a dihydrate, exhibiting a zwitterionic form and a chain conformation that can resemble a reverse turn. capes.gov.br The main chain conformation in L-leucylglycine 0.67-hydrate is in an extended form, contrasting with folded forms observed in some other peptides like L-leucylglycylglycine. researchgate.net Structural studies on various linear peptides and their hydrates highlight the diverse conformations and packing arrangements that can arise, influenced by factors such as the amino acid sequence and hydration. capes.gov.br
Investigation of Self-Assembly and Gelation Mechanisms in Dipeptide Systems relevant to Leucylglycine Hydrate
Dipeptides, including leucylglycine, can participate in self-assembly processes, leading to the formation of ordered structures. dntb.gov.uacampushomepage.com These processes are driven by a combination of intermolecular forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.govcambridgemedchemconsulting.com The self-assembly of peptides can result in the formation of various nanostructures. mdpi.com
Gelation, the formation of a three-dimensional network structure that traps liquid, is a phenomenon observed in systems of aggregating molecules, including proteins and polysaccharides. nih.govfiveable.meresearchgate.net While direct information on the gelation of leucylglycine hydrate itself is limited in the provided results, the principles of gelation in peptide systems are relevant. Hydration plays a crucial role in gelation, allowing molecules to swell and interact with water, which is essential for forming the gel network. fiveable.mescirp.org The formation of hydrogen bond networks is a key mechanism in the gelation of some polysaccharides and is also fundamental to the structure of leucylglycine hydrate. scirp.orgmdpi.com Understanding the self-assembly and gelation mechanisms in dipeptide systems provides insight into how leucylglycine might behave in concentrated solutions or under specific environmental conditions.
Enzymatic and Biochemical System Interactions of Leucylglycine Hydrate
Role of Leucylglycine Hydrate (B1144303) in Protein Turnover and Metabolic Regulation Research
Research into the biochemical roles of dipeptides like Leucylglycine hydrate provides insights into processes fundamental to protein turnover and metabolic regulation. While extensive studies focusing exclusively on the hydrate form's broad role in systemic protein turnover and metabolic regulation are not widely detailed in the immediately available literature, research on Leucylglycine (H-Leu-gly-oh), particularly the L-isomer, highlights its interactions within enzymatic systems and its influence on specific metabolic pathways relevant to these processes.
Leucylglycine serves as a substrate for various enzymes, notably dipeptidases, which are crucial for the hydrolysis of dipeptides into their constituent amino acids. cloudfront.net The activity of these enzymes can be measured using Leucylglycine, providing a method to study dipeptide metabolism and its link to the broader protein turnover system. cloudfront.net The breakdown of dipeptides by dipeptidases contributes to the pool of free amino acids, which are then available for protein synthesis or other metabolic fates.
Studies have also explored the interaction of Leucylglycine with transport systems. Research indicates that L-leucylglycine can inhibit the transport of other dipeptides, such as L-lysyl and L-glutamyl dipeptides, in certain biological contexts. moleculardepot.com This suggests a potential role for Leucylglycine in modulating the availability of other dipeptides for absorption or cellular uptake, indirectly influencing the supply of amino acids derived from dipeptide hydrolysis and thus impacting protein metabolism.
Furthermore, research has investigated the effects of Leucylglycine on specific enzymatic activities related to protein degradation and synthesis of other biomolecules. For instance, L-Leucyl-Glycine has been shown to inhibit elastase activity in normal human epidermal keratinocytes. biomolther.org Elastase is an enzyme involved in the breakdown of elastin (B1584352), a key protein in connective tissues. Inhibition of elastase activity by Leucylglycine suggests a potential mechanism by which this dipeptide could influence protein degradation and tissue remodeling at a local level. biomolther.org
Beyond direct interactions with enzymes involved in protein breakdown, studies have linked Leucylglycine to the regulation of other metabolic pathways. Research indicates that L-Leucyl-Glycine can increase hyaluronan synthesis by upregulating hyaluronan synthase 2 (HAS2) mRNA levels in keratinocytes. biomolther.org Hyaluronan is a major component of the extracellular matrix, and its synthesis is a metabolic process. This finding suggests that Leucylglycine can influence the synthesis of non-protein biomolecules, highlighting its involvement in broader metabolic regulation beyond just protein turnover. biomolther.org
The use of Leucylglycine and its derivatives in biochemical studies allows researchers to explore protein interactions and enzyme functions, contributing to a better understanding of cellular processes and metabolic pathways. chemimpex.comchemimpex.com Its role as a building block in peptide synthesis is also significant for developing tools used in protein research. chemimpex.comchemimpex.comchemimpex.com
Mechanistic Investigations of Leucylglycine Hydrate in Biological Models
Interaction with Transporter Systems and Absorption Mechanisms
The process by which leucylglycine hydrate (B1144303) is absorbed and transported within biological systems involves evaluating potential mechanisms such as passive diffusion and carrier-mediated transport. Understanding these interactions is key to determining its bioavailability and distribution.
Passive Diffusion versus Carrier-Mediated Transport Studies
Studies investigating the absorption of dipeptides highlight different potential mechanisms. While general absorption mechanisms for peptides include passive diffusion and carrier-mediated transport researchgate.netslideshare.net, research on the cyclic form of leucylglycine, cyclo(L-leucylglycine), in rats suggested that this specific cyclic dipeptide appeared to traverse the intestinal wall passively and did not utilize the carrier-mediated mechanisms typically employed by linear peptides nih.gov. Carrier-mediated transport, such as that facilitated by peptide transporter 1 (PepT1), is largely responsible for the transport of di- and tri-peptides, particularly those with low molecular weights researchgate.net. PepT1 is a high-capacity, low-affinity, proton-coupled transporter that moves peptides from the gastrointestinal lumen into intestinal epithelial cells researchgate.net. Passive diffusion, conversely, is the movement of molecules across membranes down their concentration gradient without requiring energy or transport proteins keelemed.comuomustansiriyah.edu.iq. The rate of passive diffusion is influenced by factors such as concentration gradient, membrane surface area, and the drug's permeability coefficient, with smaller, lipid-soluble molecules crossing membranes more easily keelemed.comuomustansiriyah.edu.iq.
Intestinal Absorption Models (e.g., in vitro and animal models)
In vivo studies using rat models have provided insights into the intestinal absorption of related dipeptides. For instance, the cyclic dipeptide cyclo(L-leucylglycine) was shown to be rapidly and completely absorbed after intragastric administration in unanesthetized rats nih.gov. The study monitored the appearance of the intact cyclic dipeptide in portal vein plasma, indicating efficient absorption nih.gov. The absorption was found to be rapid, with a peak in the portal vein at 2.5 minutes and an absorption efficiency of 94% within the first 10 minutes, completing within 20 minutes nih.gov. The cyclic compound was absorbed intact and remained unmetabolized in the portal vein nih.gov. The greatest absorption initially occurred in the duodenum, with the absorption maximum shifting towards the jejunum over time nih.gov. In vitro models, such as Caco-2 Transwell assays and microfluidic chip systems, are also utilized to predict intestinal absorption and permeability of compounds emulatebio.comaltex.org. These models aim to mimic the human intestinal barrier and can be used to study the passage of molecules altex.org.
Influence on Cellular Processes and Signaling Pathways
Leucylglycine dipeptides have been investigated for their effects on specific cellular processes, particularly in the context of skin biology, including their influence on keratinocyte behavior and enzyme activities.
Effects on Keratinocyte Differentiation and Hyaluronan Synthesis (in vitro and animal studies)
Research has demonstrated that L-Leucyl-Glycine (Leu-Gly) dipeptide can positively influence keratinocyte differentiation and hyaluronan (HA) synthesis. In in vitro studies using normal human epidermal keratinocytes (NHEKs), treatment with Leu-Gly was shown to increase keratinocyte differentiation nih.govbiomolther.org. Furthermore, Leu-Gly significantly increased the synthesis of hyaluronan in NHEKs nih.govbiomolther.org. This increase in HA synthesis was linked to the upregulation of hyaluronan synthase 2 (HAS2) mRNA expression nih.govbiomolther.org.
Animal studies using UVB-irradiated hairless mice have corroborated these in vitro findings. Oral administration of Leu-Gly dipeptide in these mice led to increased skin hydration and elasticity nih.govbiomolther.org. Consistent with the in vitro results, the oral administration of Leu-Gly also resulted in a significant upregulation of HA synthesis and HAS2 mRNA expression in the skin of these mice nih.govbiomolther.org. These findings suggest a role for leucylglycine in promoting skin hydration and elasticity through the modulation of HA metabolism in keratinocytes.
Data from these studies can be summarized as follows:
| Model System | Treatment | Effect on Keratinocyte Differentiation | Effect on Hyaluronan Synthesis | Effect on HAS2 mRNA Expression | Effect on Skin Hydration/Elasticity (in vivo) |
| Normal Human Epidermal Keratinocytes (NHEKs) (in vitro) | Leu-Gly | Increased | Increased | Upregulated | Not applicable |
| UVB-Irradiated Hairless Mice (in vivo) | Oral Leu-Gly | Not directly assessed | Increased | Upregulated | Increased |
Modulation of Enzyme Activities (e.g., elastase activity) in Cellular Contexts
In addition to its effects on keratinocytes and HA synthesis, leucylglycine has been shown to modulate enzyme activity, specifically inhibiting elastase. Elastase is a serine protease involved in the degradation of elastin (B1584352), a key protein for tissue elasticity in the skin, lungs, and blood vessels nih.gov. Dysregulation of elastase activity can contribute to conditions like wrinkles nih.gov.
In in vitro experiments using normal human epidermal keratinocytes (NHEKs), treatment with L-Leucyl-Glycine (Leu-Gly) dipeptide significantly decreased elastase activity nih.govbiomolther.orgresearchgate.net. This suggests that leucylglycine may help preserve elastin by inhibiting its degradation by elastase in the cellular context of the skin.
The effect on elastase activity can be represented as:
| Cellular Context | Treatment | Effect on Elastase Activity |
| Normal Human Epidermal Keratinocytes (NHEKs) (in vitro) | Leu-Gly | Decreased |
Investigation of Stereospecific Interactions in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a fundamental role in biological systems, as many biomolecules exhibit homochirality (e.g., L-amino acids and D-sugars) rsc.org. Biological processes often display high selectivity for specific stereoisomers rsc.orguni.lu.
L-Leucylglycine hydrate, containing the chiral L-leucine residue, is a chiral dipeptide. Its interactions within biological systems are therefore expected to be stereospecific, meaning that its biological effects may depend on its specific spatial orientation. While direct detailed studies on the stereospecific interactions of H-Leu-gly-oh hydrate were not extensively found, leucylglycine has been utilized as a model system in methods demonstrating enantiomer selectivity researchgate.net. This highlights the potential for stereospecific interactions of leucylglycine in biological contexts, consistent with the general principle that biochemical reactions and interactions with biomolecules like enzymes and receptors are often highly stereospecific uni.lu. The specific biological outcomes of leucylglycine hydrate are likely influenced by these stereospecific interactions.
Computational and Theoretical Modeling of Leucylglycine Hydrate
Molecular Dynamics Simulations of Leucylglycine Hydrate (B1144303) in Solvation and Biomolecular Environments
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including peptides in various environments. MD simulations can provide atomistic details of conformational changes and interactions between molecules github.iomdpi.com.
While specific MD studies focusing solely on Leucylglycine hydrate were not extensively found, MD simulations are widely used to investigate the behavior of solvated biomolecules unifi.it. Realistic water environments are crucial for accurate simulations of biological molecules, and MD can employ explicit water molecules or treat water as a continuous medium github.io. Explicit solvation models, while computationally more expensive, can reproduce microscopic details of the solute-water interface github.io.
MD simulations are utilized to understand atomistic details of conformational changes, study thermodynamic properties like free energies and binding energies, and investigate biological processes such as enzyme catalysis and protein folding github.io. Tools exist to generate biomolecular environment-mimicking models for MD simulations, including spherical and cylindrical models with specified chemical properties, allowing for the integration of protein conformations nii.ac.jp. These models aim to more accurately emulate cellular environments compared to simpler uniform hydrophobic models nii.ac.jp.
MD simulations have been applied to study the behavior of other hydrates, such as methane-carbon dioxide hydrates, to understand intermolecular interactions and structural disorder nih.gov. These studies highlight the capability of MD to explore guest-host and host-host interactions within hydrate structures nih.gov.
Quantum Chemical Calculations for Conformational Analysis and Interaction Energies
Quantum Chemical Calculations (QCC) are essential for determining the electronic structure, geometry, and energy of molecules, providing detailed insights into conformational preferences and interaction energies. QCC can explore various conformers of a molecule and calculate their relative stabilities researchgate.netmdpi.com.
For peptides, QCC can be used for conformational analysis, investigating the effects of intramolecular hydrogen bonds on structure researchgate.net. These calculations can determine geometric and energy parameters of different conformers mdpi.com. Methods like Density Functional Theory (DFT) are commonly employed in quantum chemical studies of peptide systems science.gov.
QCC can also be used to compute interaction energies, such as those between a peptide and its environment or between different peptide molecules. Reference quantum-chemical calculations, such as those using CBS(T) or CCSD(T) methods, are performed to examine the performance of other quantum-mechanical methods and force fields in describing interactions nih.gov. These calculations are crucial for accurately representing short-range repulsion and stacking energies, which are important for understanding molecular behavior in condensed phases or during interactions nih.gov. While direct studies on Leucylglycine hydrate were not found, QCC on related oligopeptides and hydrated systems demonstrate the applicability of these methods to understanding the conformational landscape and interaction energies of Leucylglycine hydrate researchgate.netnottingham.ac.uk.
Docking Studies and Ligand-Protein Interaction Prediction (e.g., with peptidases or transporters)
Docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand (like Leucylglycine hydrate) to a protein target (such as peptidases or transporters) and estimate the strength of the interaction. These studies are valuable in understanding potential molecular recognition events.
Peptidases are enzymes that cleave peptide bonds, and as a dipeptide, Leucylglycine could be a substrate for such enzymes. Docking studies are used to investigate the binding affinities of peptides to peptidases researchgate.net. For example, molecular docking studies have been used to suggest binding affinities of various peptides to human dipeptidyl peptidase-IV (DPP-IV) researchgate.net. Dipeptidases like DPEP1 preferentially catalyze the hydrolysis of dipeptides tandfonline.com.
Transporters are proteins that move molecules across biological membranes. Peptides can be substrates for various transporter proteins rsc.org. Molecular docking can be employed to study the interaction of small molecules and peptides with transporter proteins like human serum albumin (HSA) researchgate.net. These studies can help predict binding sites and understand the nature of the interactions, such as the involvement of electrostatic forces researchgate.net. While specific docking studies with Leucylglycine hydrate were not found, the application of docking to other peptides and dipeptides interacting with peptidases and transporters is well-established researchgate.nettandfonline.comrsc.orgresearchgate.net.
Theoretical Frameworks for Peptide Bond Energetics and Hydrolysis Kinetics
Theoretical frameworks provide the fundamental principles and models for understanding the energetics and kinetics of chemical reactions involving peptide bonds, including their formation and hydrolysis.
The formation of a peptide bond involves a condensation reaction, while its cleavage (hydrolysis) is the reverse process. The energetics of peptide bond formation in the gas phase typically involve a high kinetic free energy barrier, and the hydrolysis reaction is generally favored in aqueous solution nih.govresearchgate.net. Theoretical studies using quantum mechanics can explore the reaction mechanisms and free-energy landscapes of peptide bond formation and hydrolysis, even in the presence of surfaces that might act as catalysts nih.govacs.org.
Computational studies can investigate peptide bond cleavage pathways and compute energetics, thermodynamic properties, and rate constants for hydrolysis reactions science.gov. For instance, density functional theory has been used to study peptide bond cleavage at specific amino acid residues, exploring different hydrolysis pathways science.gov.
Theoretical models also describe the kinetics of proteolysis, which is the enzymatic hydrolysis of peptide bonds. These models can account for factors such as the accessibility of peptide bonds within a protein structure and the rates of demasking and hydrolysis steps mdpi.com. The classical kinetic studies of proteolysis characterize the hydrolysis of peptide bonds by measuring the increase in amino nitrogen over time mdpi.com. Theoretical frameworks help in interpreting experimental kinetic data and understanding the factors that influence the rate of peptide bond hydrolysis researchgate.netmdpi.com.
Advanced Research Methodologies and Analytical Approaches for Leucylglycine Hydrate
Spectroscopic Techniques for Conformational and Interaction Studies
Spectroscopic methods are fundamental in probing the molecular structure and interactions of Leucylglycine hydrate (B1144303).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides like Leucylglycine in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain detailed insights into the peptide's structure.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom. For instance, in studies of glycine (B1666218) in anisotropic media, the ¹H NMR spectrum shows a distinct doublet arising from ¹H-¹H dipolar interactions. nih.gov When using ¹³C labeled glycine, additional signals can be observed due to prochiral-chiral interactions in specific gel media. nih.gov
Conformational Analysis: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations between protons, respectively. This data is crucial for defining the peptide's backbone and side-chain conformations. The combination of NMR chemical shift data with molecular dynamics simulations has proven effective in determining the structures of peptide-protein complexes, even for those involving disorder-to-order transitions upon binding. nih.gov
Interaction Studies: NMR is also invaluable for studying the interactions between Leucylglycine hydrate and other molecules, including proteins. Chemical shift perturbation mapping can identify the binding interface and characterize the binding affinity.
A representative table of expected NMR chemical shifts for Leucylglycine is provided below. Actual values can vary based on solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Leucine (B10760876) α-CH | ~3.8 - 4.2 | ~53 - 55 |
| Leucine β-CH₂ | ~1.5 - 1.8 | ~40 - 42 |
| Leucine γ-CH | ~1.4 - 1.7 | ~24 - 26 |
| Leucine δ-CH₃ | ~0.9 | ~22 - 23 |
| Glycine α-CH₂ | ~3.7 - 4.0 | ~42 - 44 |
| Carbonyl C=O | - | ~170 - 175 |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and amino acid sequence of peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization methods used for peptide analysis. americanpeptidesociety.org
Molecular Weight Determination: ESI-MS can accurately determine the molecular weight of Leucylglycine, often with high precision. nih.gov This technique produces intact, multiply charged molecular ions from which the molecular weight can be calculated. nih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting product ions. Collision-induced dissociation (CID) is a common fragmentation method. The fragmentation patterns of protonated amino acids and peptides provide valuable structural information. nih.gov For dipeptides, characteristic fragment ions include those resulting from the loss of water, carbon monoxide, and ammonia. nih.gov The fragmentation of Leucylglycine would be expected to produce specific b- and y-ions corresponding to cleavage of the peptide bond.
Modeling Ionization Efficiency: Recent studies have utilized machine learning to model the ionization efficiency of peptides in ESI-MS based on their physicochemical properties, which can aid in quantitative analyses. nih.gov
The primary fragmentation of protonated Leucylglycine ([M+H]⁺) would involve the cleavage of the peptide bond, leading to the formation of b₁ and y₁ ions.
| Precursor Ion | Fragment Ion | Structure | Expected m/z |
| [Leu-Gly+H]⁺ | b₁ | [Leu]⁺ | 114.09 |
| [Leu-Gly+H]⁺ | y₁ | [Gly+H]⁺ | 76.04 |
Chromatographic Techniques for Separation and Purity Analysis (e.g., TLC)
Chromatographic methods are indispensable for the separation, purification, and purity assessment of peptides.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used technique for peptide analysis and purification. mtoz-biolabs.commtoz-biolabs.com Separation is based on the hydrophobicity of the peptide, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA). mtoz-biolabs.comaltabioscience.com A pure peptide should ideally present as a single, sharp peak in the chromatogram. creative-proteomics.com
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique for monitoring reaction progress and assessing purity. For amino acids and peptides, silica (B1680970) gel or cellulose (B213188) plates are often used as the stationary phase. researchgate.netrsc.org The choice of mobile phase is critical for achieving good separation. interchim.com A common mobile phase for separating amino acids on cellulose is a mixture of butanol, glacial acetic acid, and water. researchgate.net Visualization is typically achieved by spraying with a ninhydrin (B49086) solution, which reacts with the primary amine groups to produce a colored spot. researchgate.net
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| RP-HPLC | C18 silica | Acetonitrile/Water with 0.1% TFA (gradient) | UV absorbance at 215-220 nm |
| TLC | Silica Gel or Cellulose | Butanol/Acetic Acid/Water | Ninhydrin spray |
Calorimetric Methods for Thermodynamic Characterization (e.g., DSC, TGA for hydration/dehydration)
Calorimetric techniques provide crucial information about the thermodynamic properties of Leucylglycine hydrate, particularly concerning its stability and hydration state.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. journaljpri.com It is a powerful tool for studying the thermal stability, melting temperature, and phase transitions of biomolecules. researchgate.net For a hydrated compound like Leucylglycine hydrate, DSC can be used to study the energetics of dehydration and subsequent melting or decomposition. The resulting thermogram would show endothermic peaks corresponding to these events. DSC has been successfully used to analyze the thermal properties of various biomaterials, including collagen and elastin (B1584352). nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in a hydrate. When Leucylglycine hydrate is heated, TGA can precisely measure the mass loss corresponding to the evaporation of water molecules, allowing for the determination of the stoichiometry of the hydrate.
These techniques provide a detailed thermodynamic profile of the compound, which is essential for understanding its stability and behavior under different environmental conditions.
In Vitro Experimental Models for Biochemical and Cellular Studies
In vitro models are essential for investigating the biochemical and cellular effects of Leucylglycine hydrate.
Enzymatic Hydrolysis: Studies have investigated the enzymatic hydrolysis of L-leucylglycine in biological fluids like serum. nih.gov These assays help in understanding the metabolic stability of the dipeptide and the activity of peptidases.
Cellular Uptake and Transport: The uptake of dipeptides into cells is an important area of research. nih.gov Experimental models using cell cultures, such as Chinese hamster ovary (CHO) cells or human red blood cells, can be employed to study the mechanisms and kinetics of Leucylglycine transport across the cell membrane. nih.govnih.gov Studies have shown that dipeptides can be imported into cells and then cleaved into their constituent amino acids. nih.gov The mechanisms of cellular uptake can range from passive diffusion to carrier-mediated transport. nih.gov Some peptides, known as cell-penetrating peptides (CPPs), can even promote their own uptake. mdpi.comyoutube.com
Biochemical Assays: Leucylglycine can be used as a molecular tool in various biochemical applications. For example, it can be used in competitive binding assays to study the substrate specificity of peptide transporters or enzymes.
Structural Biology Techniques for Macromolecular Complex Formation (e.g., co-crystallization)
Understanding how Leucylglycine hydrate interacts with larger biomolecules at an atomic level is crucial for elucidating its biological function.
Co-crystallization: X-ray crystallography is a primary technique for determining the three-dimensional structure of molecules. To study the interaction of Leucylglycine with a protein, co-crystallization can be attempted. americanpeptidesociety.org In this method, the peptide and the target protein are mixed together, and crystallization conditions are screened to obtain crystals of the protein-peptide complex. nih.gov Successful co-crystallization can provide a high-resolution structure of the binding site, revealing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. researchgate.net
Challenges and Strategies: Crystallizing protein-peptide complexes can be challenging. nih.gov Peptides are often flexible and may not readily form well-ordered crystals. creative-biostructure.com Strategies to overcome this include using ligands to stabilize the peptide's conformation or employing novel soaking techniques where pre-formed crystals of the protein are soaked in a solution containing the peptide. americanpeptidesociety.orgnih.gov The use of macrocyclic peptides has also been shown to facilitate protein crystallization in some cases. nih.gov
The structural information obtained from these techniques is invaluable for understanding the molecular basis of peptide-protein recognition and can guide the design of new molecules with specific biological activities. cambridge.org
Emerging Research Directions and Future Perspectives for Leucylglycine Hydrate
Design and Synthesis of Enzyme-Resistant Leucylglycine Hydrate (B1144303) Derivatives
A significant hurdle in the in vivo application of peptides is their susceptibility to enzymatic degradation by peptidases. The peptide bond in leucylglycine can be hydrolyzed by various enzymes, limiting its bioavailability and therapeutic potential. khanacademy.orgnih.gov Future research is therefore directed towards the design and synthesis of enzyme-resistant derivatives that retain or even enhance the desired biological activity.
Strategies to confer enzymatic resistance often involve modifications at the peptide backbone or the amino acid side chains. One promising approach is the introduction of non-proteinogenic amino acids or the modification of the peptide bond itself. For instance, the amide bond could be replaced with a more stable isostere, such as a thioamide or a reduced amide. Another strategy involves the N-methylation of the peptide bond, which can sterically hinder the approach of proteolytic enzymes.
The synthesis of such derivatives can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods, allowing for the precise incorporation of modified amino acids or linkages. researchgate.net The resulting analogs would then be subjected to in vitro stability assays using serum or specific enzymes to evaluate their resistance to hydrolysis.
| Modification Strategy | Rationale | Potential Synthetic Approach |
| Peptide Bond Isosteres | Replacement of the scissile amide bond with a more stable linkage. | Solid-phase synthesis with modified amino acid building blocks. |
| N-Methylation | Introduction of a methyl group on the amide nitrogen to create steric hindrance. | Use of N-methylated amino acid precursors in peptide synthesis. |
| Incorporation of D-amino acids | Altering the stereochemistry to prevent recognition by L-amino acid specific proteases. | Standard peptide synthesis using D-amino acid enantiomers. |
| Cyclization | Constraining the peptide conformation to reduce accessibility to enzyme active sites. | Head-to-tail or side-chain cyclization strategies. |
The successful development of enzyme-resistant leucylglycine hydrate derivatives could significantly broaden their applicability in fields such as drug delivery and therapeutics.
Exploration in Supramolecular Chemistry and Materials Science (e.g., hydrogelation, nanotubular structures)
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. Dipeptides, with their inherent ability to form hydrogen bonds and engage in hydrophobic interactions, are excellent building blocks for such structures. researchgate.net Emerging research suggests that leucylglycine hydrate could be a valuable component in the formation of novel biomaterials like hydrogels and nanotubular structures.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. mdpi.com While research on hydrogels formed directly from leucylglycine is still in its nascent stages, studies on similar amino acids and dipeptides suggest its potential. For example, glycine (B1666218) has been used as a physical crosslinker in the formation of cellulose (B213188) hydrogels. researchgate.netresearchgate.net The amphiphilic nature of leucylglycine, with its hydrophobic leucine (B10760876) side chain and the hydrophilic glycine and terminal groups, could drive the self-assembly process in aqueous environments, leading to the formation of fibrous networks that entrap water and form a gel.
Furthermore, the self-assembly of peptides into nanotubular structures is a rapidly developing area. Surfactant-like peptides containing leucine have been shown to self-assemble into nanotubes and nanovesicles. nih.gov These structures are formed through a balance of hydrophobic and electrostatic interactions. reading.ac.uknih.govsemanticscholar.orgrsc.org Leucylglycine, although a much simpler molecule, possesses the fundamental features required for such ordered aggregation. Under specific conditions of pH, temperature, and concentration, it is conceivable that leucylglycine molecules could assemble into higher-order structures like nanotubes, potentially stabilized by intermolecular hydrogen bonding and hydrophobic packing of the leucine residues.
| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |
| Hydrogels | Hydrogen bonding, hydrophobic interactions, physical crosslinking. | Drug delivery, tissue engineering, scaffolds for cell culture. |
| Nanotubes | Self-assembly driven by amphiphilicity, intermolecular hydrogen bonding. | Nanomaterials, drug delivery vehicles, templates for mineralization. |
| Vesicles | Amphiphilic nature leading to the formation of bilayer structures. | Encapsulation of molecules, model membrane systems. |
Future research in this area will likely focus on elucidating the specific conditions that promote the self-assembly of leucylglycine hydrate and characterizing the resulting supramolecular structures.
Advanced Mechanistic Studies on Peptide-Protein and Peptide-Membrane Interactions
Understanding how leucylglycine hydrate interacts with biological macromolecules at a molecular level is crucial for harnessing its full potential. Advanced mechanistic studies are focusing on its interactions with both proteins and cellular membranes.
Peptide-Protein Interactions:
Dipeptides can act as modulators of protein function and interaction. youtube.com A notable example is the interaction of dipeptides with Major Histocompatibility Complex (MHC) class I molecules. nih.gov Studies have shown that dipeptides with a hydrophobic C-terminal residue, such as glycyl-leucine, can bind to the peptide-binding groove of MHC class I molecules and stabilize them. nih.gov This interaction is thought to mimic the binding of the C-terminal portion of a high-affinity peptide antigen. nih.gov Molecular dynamics simulations have suggested that the leucine side chain of the dipeptide inserts into a hydrophobic pocket (the F pocket) of the MHC molecule, contributing to the binding energy. nih.gov Future research will likely employ techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinities and thermodynamics of leucylglycine with various protein targets.
Peptide-Membrane Interactions:
The interaction of peptides with cellular membranes is fundamental to many biological processes. nih.gov The amphiphilic nature of leucylglycine suggests that it may interact with lipid bilayers. The hydrophobic leucine side chain could potentially insert into the hydrophobic core of the membrane, while the polar backbone and terminal groups could interact with the polar head groups of the lipids. nih.gov Studies on other leucine- and glycine-containing peptides have shown that they can associate with and even traverse lipid membranes. nih.govresearchgate.net The composition of the membrane, including the presence of cholesterol and charged lipids, can significantly influence these interactions. nih.gov Advanced techniques such as solid-state NMR, neutron scattering, and molecular dynamics simulations will be instrumental in elucidating the precise orientation and dynamics of leucylglycine hydrate within a lipid bilayer.
| Interaction Type | Key Molecular Determinants | Advanced Investigative Techniques |
| Peptide-Protein | Hydrophobic interactions (leucine side chain), hydrogen bonding (peptide backbone). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, NMR Spectroscopy. |
| Peptide-Membrane | Amphiphilicity, hydrophobic effect, electrostatic interactions. | Solid-State NMR, Neutron Scattering, Molecular Dynamics (MD) Simulations, Langmuir Trough measurements. |
A deeper understanding of these interactions will be critical for the rational design of leucylglycine-based molecules with specific biological functions.
Development of Novel Analytical Tools for Dipeptide Research
The accurate and sensitive detection and quantification of dipeptides like leucylglycine in complex biological matrices is a significant analytical challenge. The presence of isomers (e.g., leucylglycine vs. glycylleucine) further complicates analysis, as they often have the same mass and similar physicochemical properties. acs.org The development of novel analytical tools is therefore a key area of ongoing research.
One of the most powerful techniques for peptide analysis is mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE). A recently developed analytical platform combines CE-MS and LC-MS to achieve comprehensive dipeptide profiling and quantitation. acs.orgresearchgate.net This method has been successfully used to quantify hundreds of dipeptides, including the effective separation of structural isomers. acs.orgresearchgate.net
Future advancements in this area may include the development of more sensitive and selective derivatization reagents to enhance the ionization efficiency and chromatographic retention of dipeptides. Additionally, high-resolution ion mobility spectrometry (IMS) coupled with MS could provide an additional dimension of separation based on the shape and size of the dipeptide ions, further improving the ability to distinguish between isomers. nih.gov Microfluidic devices also offer the potential for high-throughput and low-volume analysis of dipeptides. nih.gov
| Analytical Technique | Principle of Operation | Advantages for Dipeptide Analysis |
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio analysis. | High sensitivity, quantification, and structural information. |
| CE-MS | Separation based on electrophoretic mobility coupled with mass detection. | High separation efficiency, suitable for charged molecules. |
| Ion Mobility Spectrometry-MS | Separation of ions based on their size and shape in the gas phase. | Ability to separate isomers and conformers. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Provides compositional information and can be used for quantification. biosynth.com |
The development of these advanced analytical tools will be essential for pharmacokinetic studies, metabolomics research, and quality control of leucylglycine-based products.
Stereochemistry and Chiral Recognition Studies
Leucylglycine contains a chiral center at the α-carbon of the leucine residue, meaning it can exist as two enantiomers: L-leucylglycine and D-leucylglycine. The stereochemistry of peptides is critical as it dictates their three-dimensional structure and, consequently, their biological activity. researchgate.net The study of the stereochemistry and chiral recognition of leucylglycine is therefore of fundamental importance.
Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. youtube.com This is often achieved through the formation of transient diastereomeric complexes with a chiral selector. nih.gov In the context of leucylglycine, this is relevant for both analytical separation of its enantiomers and for understanding its interactions with other chiral molecules in a biological system.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers of amino acids and peptides. chiraltech.comsigmaaldrich.comsigmaaldrich.com CSPs based on macrocyclic glycopeptides, for example, have shown great success in resolving underivatized amino acid enantiomers. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion, between the analyte and the chiral selector. chiraltech.com
Computational methods, such as molecular docking, are increasingly being used to elucidate the mechanisms of chiral recognition at the molecular level. nih.govnih.gov These studies can predict the binding affinities of different enantiomers to a chiral selector and identify the key interactions responsible for chiral discrimination. nih.gov
| Aspect of Stereochemistry | Importance | Key Research Methods |
| Enantiomeric Purity | Biological activity is often enantiomer-specific. | Chiral HPLC, Capillary Electrophoresis (CE) with chiral selectors. |
| Chiral Recognition Mechanisms | Understanding the basis of stereospecific interactions. | Molecular Docking, NMR Spectroscopy, X-ray Crystallography. |
| Diastereomer Formation | Interactions with other chiral molecules create diastereomeric pairs with different properties. | NMR Spectroscopy, Mass Spectrometry. researchgate.net |
Future research in this area will likely focus on the development of more efficient and universal chiral selectors for the separation of dipeptide enantiomers and the use of advanced spectroscopic and computational techniques to gain a more detailed understanding of the subtle differences in how L- and D-leucylglycine interact with their environment.
Q & A
Q. How is H-Leu-Gly-OH hydrate synthesized, and what methodological considerations ensure reproducibility?
Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by controlled crystallization under humid conditions to promote hydrate formation. Key steps include:
- Purification via reverse-phase HPLC to isolate the dipeptide.
- Hydrate formation by recrystallization in aqueous/organic solvent mixtures (e.g., water:ethanol) under controlled humidity .
- Validation using powder X-ray diffraction (PXRD) to confirm crystalline hydrate structure. Reproducibility requires strict control of temperature, solvent ratios, and drying conditions to avoid partial dehydration.
Q. What analytical techniques are used to determine the stoichiometry and stability of this compound?
- Thermogravimetric Analysis (TGA): Measures mass loss upon heating to quantify water content (e.g., 5–15% weight loss indicates 1–3 water molecules per molecule) .
- Karl Fischer Titration: Quantifies residual water in the hydrate.
- Dynamic Vapor Sorption (DVS): Assesses hygroscopicity and stability under varying humidity .
- Differential Scanning Calorimetry (DSC): Identifies dehydration transitions and thermal stability .
Q. How does hydration affect the solubility and bioavailability of H-Leu-Gly-OH?
Hydration generally increases aqueous solubility due to hydrogen bonding with water molecules. However, excessive hydration can reduce permeability in biological membranes. Methodological approaches include:
- Comparative solubility assays in buffered solutions (e.g., PBS at pH 7.4) for hydrated vs. anhydrous forms.
- Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate bioavailability changes .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during hydrate characterization be resolved?
Contradictions often arise from dynamic water interactions or polymorphism. Strategies include:
- Multi-Technique Validation: Combine solid-state NMR, PXRD, and Raman spectroscopy to distinguish between structural isomers or polymorphs .
- Variable-Temperature Studies: Monitor spectral changes during dehydration to identify labile vs. structural water molecules .
- Computational Modeling: Use density functional theory (DFT) to simulate vibrational spectra and validate experimental peaks .
Q. What computational methods predict the propensity of H-Leu-Gly-OH to form hydrates, and how reliable are they?
- Molecular Dynamics (MD) Simulations: Model water interactions with the dipeptide’s functional groups (e.g., carboxyl, amide) to predict hydration sites .
- Hirshfeld Surface Analysis: Maps intermolecular interactions in crystal structures to identify water-binding hotspots .
- Machine Learning Models: Train on hydrate/non-hydrate datasets using descriptors like polarity, molecular volume, and hydrogen-bonding capacity. Current models achieve ~80% accuracy but require experimental validation .
Q. How can the role of this compound in peptide aggregation be studied experimentally?
- Kinetic Aggregation Assays: Monitor aggregation rates via turbidity measurements or Thioflavin T fluorescence under controlled humidity.
- Cryo-Electron Microscopy (Cryo-EM): Visualize hydrate-induced fibril morphology changes.
- Isothermal Titration Calorimetry (ITC): Quantify water-mediated binding energetics during aggregation .
Q. What experimental designs are optimal for investigating metal ion interactions with this compound?
- Coordination Chemistry Studies: Use UV-Vis spectroscopy and potentiometric titrations to determine binding constants (log K) with ions like Cu²⁺ or Zn²⁺.
- Single-Crystal X-Ray Diffraction: Resolve metal-hydrate coordination geometries.
- Stability Constants Measurement: Compare hydrate vs. anhydrous forms’ affinity for metal ions under physiological conditions .
Methodological Best Practices
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., TGA + DSC) and document environmental conditions (humidity, temperature) to isolate variables .
- Literature Review: Prioritize peer-reviewed studies from databases like SciFinder or Web of Science, focusing on hydrate-specific keywords (e.g., "dipeptide hydrate crystallization") .
- Safety Protocols: Follow OSHA guidelines for handling hygroscopic compounds, including desiccated storage and humidity-controlled workspaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
